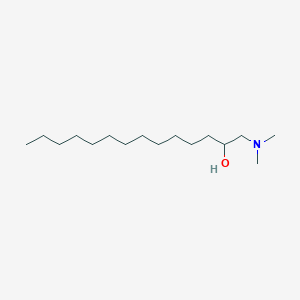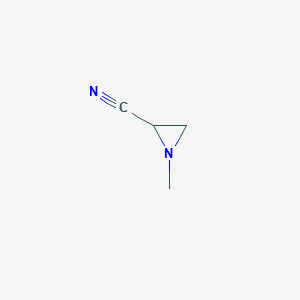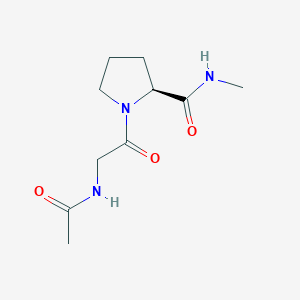
N-Acetylglycyl-N-methyl-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycyl-N-methyl-L-prolinamide is a chemical compound with the molecular formula C₉H₁₅N₃O₃ and a molecular weight of 213.23 g/mol . It is a derivative of proline, an amino acid, and is used in various scientific research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-methyl-L-prolinamide typically involves the reaction of N-acetylglycine with N-methyl-L-proline. The process begins with the protection of the amino group of N-methyl-L-proline, followed by the coupling of the protected N-methyl-L-proline with N-acetylglycine using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-Acetylglycyl-N-methyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
N-Acetylglycyl-N-methyl-L-prolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein interactions and enzyme catalysis.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical processes
作用機序
The mechanism of action of N-Acetylglycyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .
類似化合物との比較
Similar Compounds
N-Acetylglycyl-L-prolinamide: Similar in structure but lacks the methyl group on the proline residue.
N-Acetyl-L-prolylglycinamide: Another related compound with a different arrangement of the glycine and proline residues.
Uniqueness
N-Acetylglycyl-N-methyl-L-prolinamide is unique due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and interaction with molecular targets compared to similar compounds .
特性
CAS番号 |
37462-87-6 |
|---|---|
分子式 |
C10H17N3O3 |
分子量 |
227.26 g/mol |
IUPAC名 |
(2S)-1-(2-acetamidoacetyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3/c1-7(14)12-6-9(15)13-5-3-4-8(13)10(16)11-2/h8H,3-6H2,1-2H3,(H,11,16)(H,12,14)/t8-/m0/s1 |
InChIキー |
GCZIYPYEGUIIBI-QMMMGPOBSA-N |
異性体SMILES |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC |
正規SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


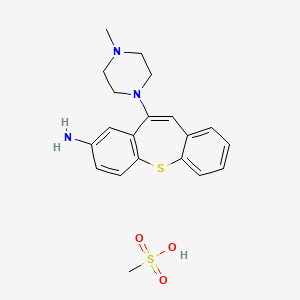
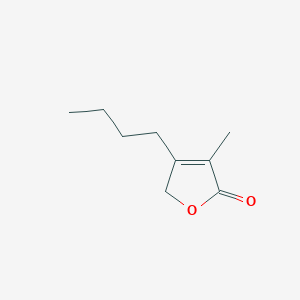
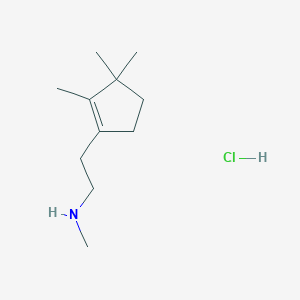
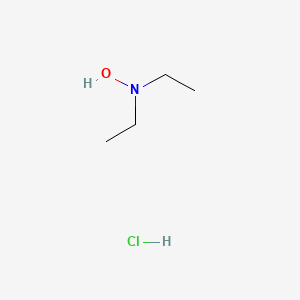
![2-Phenyl-1,2,5,6-tetrahydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B14679437.png)
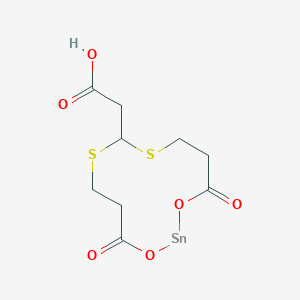

![1-(2-chloroethyl)-3-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-nitrosourea](/img/structure/B14679464.png)
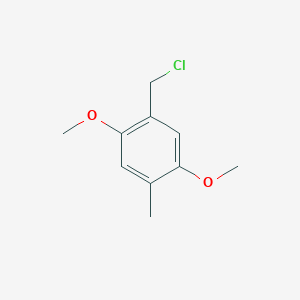
![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)

